molecular formula C9H13NO4S2 B12655669 o-(Propylsulphonyl)benzenesulphonamide CAS No. 79792-96-4

o-(Propylsulphonyl)benzenesulphonamide

Cat. No.: B12655669
CAS No.: 79792-96-4
M. Wt: 263.3 g/mol
InChI Key: IVWZZQBPALNKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-(Propylsulphonyl)benzenesulphonamide: is an organic compound with the molecular formula C9H13NO4S2. It is a derivative of benzenesulfonamide, characterized by the presence of a propylsulfonyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(Propylsulphonyl)benzenesulphonamide typically involves the sulfonation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonyl chloride with propylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: o-(Propylsulphonyl)benzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of o-(Propylsulphonyl)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase is achieved through the binding of the sulfonamide group to the active site of the enzyme, blocking its activity. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: o-(Propylsulphonyl)benzenesulphonamide is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

CAS No.

79792-96-4

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

2-propylsulfonylbenzenesulfonamide

InChI

InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14)

InChI Key

IVWZZQBPALNKLG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.